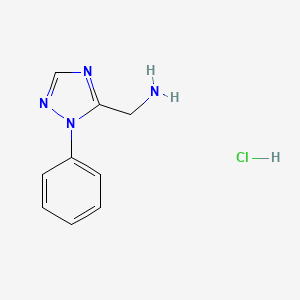

![molecular formula C14H17ClN2OS B2708788 (Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 1322206-74-5](/img/structure/B2708788.png)

(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

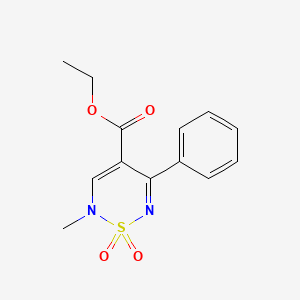

“(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide” is a chemical compound that belongs to the class of thiazolo[5,4-d]thiazoles . The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . The parent thiazolo[5,4-d]thiazole moiety already possesses some appealing features towards applications in organic electronics .

Synthesis Analysis

The synthesis of thiazolo[5,4-d]thiazoles, such as “this compound”, involves the use of aryl-functionalized thiazolo[5,4-d]thiazole derivatives . These derivatives expand the conjugated backbone of the semiconducting material and are easily prepared . Despite the almost exponential growth of activity, the synthetic chemistry behind these molecules has only been explored to a minor extent and there is plenty of room for improvement and broadening of the material scope .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a thiazolo[5,4-d]thiazole fused (bi)heterocycle . This structure is electron-deficient, has high oxidative stability, and a rigid planar structure, enabling efficient intermolecular π–π overlap .Scientific Research Applications

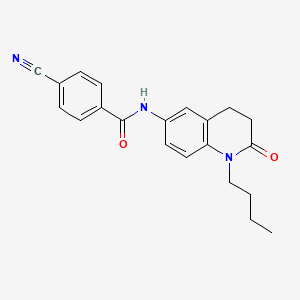

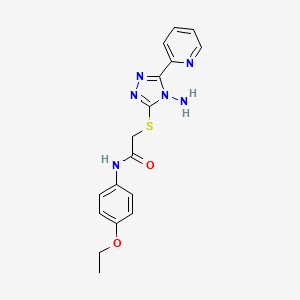

Potent Correctors for Cystic Fibrosis Therapy

One study discusses the development of potent s-cis-locked bithiazole correctors, specifically designed to correct defective cellular processing of the cystic fibrosis protein DeltaF508-CFTR. These compounds, including variations like N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide, have shown significant activity in enhancing the cellular processing of DeltaF508-CFTR, a major therapeutic target in cystic fibrosis treatment (Yu et al., 2008).

Anticancer and Antibacterial Activities

Thiazolides, including derivatives related to the compound of interest, have been explored for their anticancer and antibacterial activities. Studies have shown that these compounds can induce cell death in colon carcinoma cell lines and interact with critical cellular components like glutathione S-transferase, highlighting their potential in treating colorectal cancer and their action mechanisms (Brockmann et al., 2014).

Heterocyclic Synthesis Applications

Compounds structurally similar to "(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide" serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, which are crucial in developing new materials, catalysts, and therapeutic agents. For instance, enaminonitriles are used to synthesize new pyrazole, pyridine, and pyrimidine derivatives, showcasing the utility of such compounds in organic synthesis and drug development (Fadda et al., 2012).

Antimicrobial and Antitubercular Screening

Schiff bases derived from compounds with thiazol-2-yl and pyrazol-5-one frameworks have shown significant antimicrobial and antitubercular activity, indicating the potential of related compounds in developing new antimicrobial agents. These studies underline the importance of structural modifications to enhance biological activity against various pathogens, including Mycobacterium tuberculosis (Sivakumar & Rajasekaran, 2013).

Future Directions

The future directions for the research and development of “(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide” and related compounds involve the broadening of the material scope and improvement of the synthetic chemistry behind these molecules . There is a growing interest in thiazolo[5,4-d]thiazole-based materials, notably in the field of organic photovoltaics .

Properties

IUPAC Name |

N-(7-chloro-3,4-dimethyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2OS/c1-8-6-7-9(15)11-10(8)17(5)13(19-11)16-12(18)14(2,3)4/h6-7H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZQOTXWEGAXMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=NC(=O)C(C)(C)C)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B2708705.png)

![ETHYL 2-(3-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLSULFANYL}PROPANAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2708711.png)

![5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2708713.png)

![3-chloro-4-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidin-1-yl)pyridine](/img/structure/B2708723.png)

![3-amino-N-(4-methoxyphenyl)-6-(propan-2-yl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide](/img/structure/B2708724.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2708726.png)